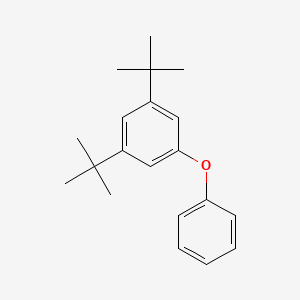

1,3-Di-tert-butyl-5-phenoxybenzene

Description

Contextualization of Hindered Aryl Ethers in Contemporary Chemical Research

Hindered ethers are a class of organic compounds that have garnered significant interest in pharmaceutical and materials science. nih.gov The defining characteristic of these molecules is the presence of bulky substituent groups near the ether linkage, which sterically shields the oxygen atom. This structural feature imparts a high degree of stability by preventing unwanted metabolic processes that can lead to rapid degradation in vivo, making them highly coveted motifs in medicinal chemistry. nih.gov

However, this same steric hindrance makes their synthesis exceptionally challenging. nih.gov Traditional methods for ether synthesis, such as the Williamson ether synthesis or the Mitsunobu reaction, often fail or provide poor yields when applied to sterically demanding substrates, as these reactions typically proceed through S(_N)2 pathways that are sensitive to steric bulk. nih.gov Consequently, a significant area of contemporary research focuses on developing novel synthetic routes to access these valuable compounds, such as leveraging the power of electrochemical oxidation to generate high-energy carbocations under non-acidic conditions. nih.gov The conformations of highly hindered aryl ethers are also a subject of study, with research indicating that phenyl rings may twist out of coplanarity to relieve steric strain. capes.gov.br

Significance of Phenoxybenzene Architectures in Chemical Synthesis and Materials Science

The phenoxybenzene (diphenyl ether) core is a fundamental structural motif in organic chemistry. wikipedia.org Aryl ethers, in general, are prevalent in many natural products and drug molecules and serve as versatile building blocks for further synthetic transformations. sioc-journal.cn The synthesis of these architectures has evolved from classical methods like the Ullmann condensation to modern, more efficient dehydrogenative coupling reactions that proceed via C-H activation, reducing waste and extra synthetic steps. wikipedia.orgsioc-journal.cn

In materials science, the phenoxybenzene structure is of considerable importance. Its primary application is in its eutectic mixture with biphenyl, which is used as a highly stable heat transfer fluid (commercially known as Dowtherm A) due to its wide liquid temperature range. wikipedia.org Furthermore, the diphenyl ether skeleton is the basis for polybrominated diphenyl ethers (PBDEs), a class of compounds that were widely used as flame retardants in plastics, paints, and textiles. wikipedia.org The phenoxybenzene unit is also a component in the production of high-performance polymers like polyamides and polyimides. wikipedia.org

Overview of Research Trajectories for Aryl-Substituted Benzene (B151609) Derivatives

Research into aryl-substituted benzene derivatives is a dynamic and expansive field within organic chemistry. A major trajectory involves the development of novel and more efficient synthetic methodologies. For instance, significant effort has been directed toward nickel-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds using aryl ethers, a class of substrates less reactive than the traditionally used aryl halides. acs.org Another active area is the study of radical arylation reactions, with research focusing on improving poor regioselectivities, which have historically hindered their application. nih.gov

A second major research direction involves understanding the influence of various substituents on the electronic and physical properties of the benzene ring. mdpi.com Studies investigate how electron-donating or electron-withdrawing groups affect the aromaticity of the benzene core, using both computational and experimental techniques. mdpi.com This fundamental understanding is crucial for designing molecules with specific properties. The strategic placement of substituents is also key to directing the outcome of subsequent reactions, with well-established rules for how ortho-, para-, and meta-directors influence electrophilic aromatic substitution. masterorganicchemistry.com These research efforts are ultimately aimed at synthesizing novel compounds for specific applications, such as potent anticancer agents or advanced materials. mdpi.com

Scope and Objectives of Academic Inquiry into 1,3-Di-tert-butyl-5-phenoxybenzene

While specific, dedicated research literature on this compound is not extensively available, the academic interest in this molecule can be inferred from studies on structurally related compounds. The primary objectives of investigating a molecule with this specific architecture would be to explore the profound steric and electronic effects of its substituent pattern.

The key features for investigation are the two bulky tert-butyl groups positioned meta to the phenoxy substituent. This arrangement creates a highly hindered yet electronically modulated aromatic core. Academic inquiry would likely focus on:

Synthesis and Characterization: Developing efficient synthetic pathways to this sterically congested molecule and thoroughly characterizing its physicochemical properties.

Conformational Analysis: Studying the three-dimensional structure and rotational barriers of the phenoxy group, which is expected to be significantly influenced by the flanking tert-butyl groups.

Reactivity Studies: Investigating how the steric hindrance and the electronic nature of the substituents govern the reactivity of the aromatic rings in reactions such as electrophilic substitution.

Applications as a Building Block: Exploring its use as a precursor for more complex structures, such as specialized ligands for organometallic catalysis, where the bulky framework could enforce specific coordination geometries, or as a monomer for high-performance polymers with enhanced thermal stability and solubility.

The combination of the bulky, non-polar tert-butyl groups with the polar ether linkage makes it an interesting candidate for studies in supramolecular chemistry and materials science.

Physicochemical Data for this compound

Note: Experimental data for this specific compound is limited. Some values are estimated based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O | N/A |

| Molecular Weight | 282.42 g/mol | N/A |

| Appearance | Likely a colorless solid or viscous liquid | Inferred |

| Boiling Point | > 250 °C | Inferred from wikipedia.org |

| LogP (Octanol/Water Partition Coefficient) | > 5 | Inferred from nih.gov |

| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62787-21-7 |

|---|---|

Molecular Formula |

C20H26O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1,3-ditert-butyl-5-phenoxybenzene |

InChI |

InChI=1S/C20H26O/c1-19(2,3)15-12-16(20(4,5)6)14-18(13-15)21-17-10-8-7-9-11-17/h7-14H,1-6H3 |

InChI Key |

HJAFLPXRXOEWLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1,3 Di Tert Butyl 5 Phenoxybenzene

Electrophilic Aromatic Substitution Reactions on the Phenoxybenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In 1,3-di-tert-butyl-5-phenoxybenzene, two aromatic rings are available for electrophilic attack: the di-tert-butyl-substituted ring and the unsubstituted phenyl ring of the phenoxy group. The regioselectivity and relative reactivity of these rings are dictated by the directing and activating or deactivating effects of the substituents.

Regioselectivity Influenced by Steric Hindrance and Electronic Effects

The di-tert-butyl-substituted ring possesses three potential sites for electrophilic attack. The two tert-butyl groups are ortho, para-directing due to their electron-donating inductive effect. However, the immense steric bulk of the tert-butyl groups significantly hinders attack at the positions ortho to them (positions 2 and 6). The position para to one tert-butyl group is occupied by the other, and the position para to the other is substituted by the phenoxy group. This leaves the positions between the two tert-butyl groups (positions 4 and 6 relative to the phenoxy group) as the most likely sites for substitution on this ring, although still subject to considerable steric hindrance.

The phenoxy group is also an ortho, para-director due to the electron-donating resonance effect of the ether oxygen. The lone pairs on the oxygen atom can delocalize into the phenyl ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Based on these principles, the expected regioselectivity for electrophilic substitution on this compound is summarized in the table below.

| Ring | Position | Directing Effect | Steric Hindrance | Predicted Reactivity |

| Di-tert-butyl-substituted | 2, 6 (ortho to phenoxy) | Activated by phenoxy, directed by t-butyl | High | Low |

| Di-tert-butyl-substituted | 4 (para to phenoxy) | Activated by phenoxy, directed by t-butyl | Moderate | Moderate |

| Phenoxy | ortho | Activated by ether O | Low | High |

| Phenoxy | para | Activated by ether O | Low | High |

Competitive Reactivity of the Phenoxy and Di-tert-butyl-Substituted Phenyl Rings

In a competitive scenario, the unsubstituted phenyl ring of the phenoxy group is generally more reactive towards electrophiles than the di-tert-butyl-substituted ring. This is primarily due to the severe steric hindrance imposed by the two tert-butyl groups on the latter ring, which impedes the approach of the electrophile. While the two tert-butyl groups are weakly activating, the deactivating steric effects tend to dominate. In contrast, the phenoxy group is a strongly activating substituent, further enhancing the reactivity of the unsubstituted ring. Therefore, electrophilic substitution is expected to occur preferentially on the terminal phenyl ring of the phenoxy group.

Functional Group Interconversions on the Phenoxy or Di-tert-butyl-Substituted Moieties

Beyond electrophilic aromatic substitution on the ring carbons, the existing functional groups of this compound can undergo various transformations.

Halogenation and Metalation Reactions

Halogenation of this compound would be expected to follow the reactivity patterns described for electrophilic aromatic substitution. Bromination or chlorination in the presence of a Lewis acid would likely lead to substitution on the terminal phenoxy ring, primarily at the para position, to yield 4-(3,5-di-tert-butylphenoxy)halobenzene. Direct halogenation of the di-tert-butylated ring would require more forcing conditions due to steric hindrance.

Metalation, typically achieved using organolithium reagents, would likely occur at the least sterically hindered positions with the most acidic protons. The protons ortho to the phenoxy group on the terminal ring are candidates for directed ortho-metalation, although the directing ability of the ether oxygen is moderate. On the di-tert-butylated ring, the proton at the 2-position (between the two tert-butyl groups) is the most likely site for metalation due to the inductive effects of the alkyl groups.

Introduction of Other Functional Groups (e.g., Nitration, Sulfonation)

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. Based on the competitive reactivity discussed earlier, these reactions are predicted to occur on the unsubstituted phenoxy ring.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be expected to yield primarily 4-(3,5-di-tert-butylphenoxy)nitrobenzene. The nitration of the sterically hindered di-tert-butylated ring would be a minor product, if formed at all. Studies on the nitration of the related 3,5-di-tert-butylphenol (B75145) show that substitution occurs at the positions ortho to the hydroxyl group. rsc.org

Sulfonation: Sulfonation with fuming sulfuric acid would also be expected to favor substitution on the terminal phenoxy ring, leading to 4-(3,5-di-tert-butylphenoxy)benzenesulfonic acid.

The predicted outcomes of these functionalization reactions are presented in the following table.

| Reaction | Reagent | Predicted Major Product |

| Halogenation (X=Cl, Br) | X₂, Lewis Acid | 4-(3,5-Di-tert-butylphenoxy)halobenzene |

| Nitration | HNO₃, H₂SO₄ | 4-(3,5-Di-tert-butylphenoxy)nitrobenzene |

| Sulfonation | H₂SO₄, SO₃ | 4-(3,5-Di-tert-butylphenoxy)benzenesulfonic acid |

Cleavage and Derivatization of the Aryl Ether Linkage

The ether linkage in this compound is relatively stable but can be cleaved under specific conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, is a common method for cleaving aryl ethers. libretexts.org In this case, the reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the phenyl cation, the cleavage is expected to occur at the alkyl-oxygen bond, which is not present in this diaryl ether. Cleavage of diaryl ethers is generally more difficult than that of alkyl aryl ethers. libretexts.org

However, alternative methods for diaryl ether cleavage have been developed, including reductive cleavage and transition-metal-catalyzed processes. researchgate.netnih.gov For instance, reductive cleavage using systems like triethylsilane with a strong base can rupture the C-O bond. researchgate.net Electrochemical methods have also been reported for the cleavage of diaryl ethers. rsc.org

Derivatization of the ether linkage without cleavage is less common but could potentially involve reactions that modify the electronic properties of the rings, thereby influencing the strength and reactivity of the ether bond.

Mechanistic Studies of Ether Cleavage Under Various Conditions

The cleavage of the ether bond in this compound is a key reaction, typically achieved under acidic conditions. The mechanism of this cleavage is highly dependent on the nature of the acid and the reaction conditions. libretexts.orgmasterorganicchemistry.com

Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for ether cleavage. libretexts.org The reaction initiates with the protonation of the ether oxygen, forming a good leaving group. Following this, the cleavage can proceed via either an S_N1 or S_N2 pathway. masterorganicchemistry.com

In the case of this compound, the ether oxygen is connected to two aryl carbons. Cleavage of the bond between the oxygen and the unsubstituted phenyl ring would lead to a highly unstable phenyl cation, making an S_N1 pathway at this position unfavorable. youtube.com Conversely, the bond between the oxygen and the di-tert-butyl substituted phenyl ring is also sterically hindered, which would slow down an S_N2 attack by a nucleophile.

However, considering the electronic stabilization from the two tert-butyl groups, the substituted ring is electron-rich. This enhances the basicity of the ether oxygen, facilitating its protonation. The subsequent cleavage is more likely to be forced under harsh conditions, likely proceeding through a pathway that avoids the formation of a free phenyl cation.

Table 1: General Conditions for Ether Cleavage

| Reagent | Conditions | Expected Major Products | Probable Mechanism |

| HI (excess) | Reflux | 3,5-Di-tert-butylphenol and Iodobenzene | Nucleophilic substitution on the protonated ether |

| HBr (excess) | High Temperature | 3,5-Di-tert-butylphenol and Bromobenzene | Nucleophilic substitution on the protonated ether |

| BBr₃ | Inert Solvent, -78°C to RT | 3,5-Di-tert-butylphenol and Bromobenzene | Lewis acid-assisted cleavage |

It is important to note that due to the stability of the aromatic C-O bond, the cleavage of diaryl ethers is generally more challenging than that of alkyl-aryl or dialkyl ethers.

Selective Transformations Retaining the Tertiary Butyl Groups

The tert-butyl groups on the phenoxybenzene are robust and generally remain intact during many chemical transformations. Their primary role is often to direct the regioselectivity of reactions and to stabilize reactive intermediates through steric bulk. nih.gov

Transformations that can be achieved while retaining the tert-butyl groups often target the less sterically hindered positions on the aromatic rings or the ether linkage under specific conditions. For instance, reactions that proceed via electrophilic aromatic substitution would be directed by the existing substituents. The phenoxy group is an ortho-, para-director, while the tert-butyl groups are also ortho-, para-directors. On the unsubstituted phenyl ring, substitution would likely occur at the ortho and para positions relative to the ether oxygen. On the substituted ring, the positions ortho to the phenoxy group are sterically hindered by the adjacent tert-butyl groups.

Oxidative Transformations of the Benzene (B151609) Rings

The benzene rings of this compound can undergo oxidative transformations, though the presence of the deactivating phenoxy group and the bulky tert-butyl groups influences the reaction pathways.

Dearomatization Reactions and Cycloaddition Pathways

Dearomatization of the substituted benzene ring is a challenging transformation due to the inherent stability of the aromatic system. Such reactions typically require powerful oxidizing agents or metal catalysts. The electron-donating nature of the tert-butyl groups can slightly activate the ring towards oxidation, but the steric hindrance they provide can also impede the approach of reagents. nih.gov

Cycloaddition reactions involving the aromatic rings are also plausible under specific photochemical or metal-catalyzed conditions. The specific pathways and the feasibility of such reactions would be highly dependent on the reagents and conditions employed.

Role of the Tert-Butyl Groups in Controlling Oxidation Pathways

The tert-butyl groups play a crucial role in directing the outcome of oxidative reactions. nih.gov Their large size provides steric protection to the adjacent positions on the benzene ring, making these positions less susceptible to attack. nih.gov This steric hindrance can lead to unusual regioselectivity in oxidation reactions.

Furthermore, the electron-donating nature of the tert-butyl groups through induction can stabilize any potential cationic intermediates formed during oxidation. nih.gov This electronic effect can influence the feasibility and pathway of oxidative processes. In the context of phenolic compounds, tert-butyl groups are known to stabilize phenoxy radicals, which can be key intermediates in oxidation reactions. nih.gov

For instance, in the oxidation of hindered phenols, the presence of tert-butyl groups often leads to the formation of stable phenoxyl radicals, which can then undergo further reactions like dimerization or coupling. While this compound is not a phenol (B47542), oxidation could potentially lead to radical intermediates on the aromatic rings, and the tert-butyl groups would play a similar stabilizing role.

Spectroscopic and Structural Elucidation Methodologies for 1,3 Di Tert Butyl 5 Phenoxybenzene

Mass Spectrometry (MS) Characterization

Fragmentation Pattern Analysis for Structural Confirmation

Further research or de novo synthesis and analysis would be required to generate the specific data requested for a thorough scientific article on the spectroscopic and structural characteristics of 1,3-Di-tert-butyl-5-phenoxybenzene.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of a compound by analyzing its vibrational modes.

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its constituent aryl ether and tert-butyl functionalities.

Aryl Ether Vibrations: The defining feature of an aryl ether in an IR spectrum is the C-O stretching vibration. Unlike aliphatic ethers which show a single strong C-O stretch, aryl alkyl ethers typically exhibit two distinct stretching bands due to the asymmetric and symmetric vibrations of the Ar-O-C bond. For this compound, these would be the C-O-C stretching modes involving the phenoxy group and the substituted benzene (B151609) ring. The asymmetric stretch is typically found at a higher frequency (around 1250 cm⁻¹) and is usually strong, while the symmetric stretch appears at a lower frequency (around 1040 cm⁻¹) researchgate.netrsc.orgchemrxiv.org.

Tert-Butyl Group Vibrations: The tert-butyl groups introduce a number of characteristic vibrations. The C-H stretching vibrations of the methyl groups within the tert-butyl moieties are expected in the 2970-2860 cm⁻¹ region. Additionally, characteristic bending vibrations for the tert-butyl group, including symmetric and asymmetric deformations, are anticipated in the 1475-1365 cm⁻¹ range. A particularly notable feature for a tert-butyl group is the "umbrella" deformation, which often gives rise to a strong band around 1365 cm⁻¹ nih.gov.

A summary of the expected characteristic vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 |

| Aryl Ether | Symmetric C-O-C Stretch | ~1040 |

| Tert-Butyl | C-H Asymmetric Stretch | ~2962 |

| Tert-Butyl | C-H Symmetric Stretch | ~2872 |

| Tert-Butyl | Asymmetric C-H Bend | ~1470 |

| Tert-Butyl | Symmetric C-H Bend (Umbrella) | ~1365 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic Ring | Out-of-plane C-H Bend | 900-690 |

In the absence of experimental spectra, computational chemistry provides a powerful tool for predicting vibrational frequencies and aiding in their assignment. Density Functional Theory (DFT) calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to calculate the optimized geometry and vibrational frequencies of this compound nih.govresearchgate.net.

The computational process involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Calculating the second derivatives of the energy with respect to the nuclear coordinates to determine the vibrational frequencies and their corresponding normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data nih.gov. The output from these calculations provides a theoretical spectrum where each peak corresponds to a specific vibrational motion of the atoms, allowing for a detailed assignment of the experimental spectrum, should it become available.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and dihedral angles, as well as information about the packing of molecules in the crystal lattice.

Based on data from structurally related compounds, the following bond parameters can be anticipated for this compound.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-O (ether) | ~1.36 - 1.42 |

| C-C (aromatic) | ~1.38 - 1.40 |

| C-C (tert-butyl) | ~1.53 - 1.55 |

| C-H (aromatic) | ~0.95 |

| C-H (tert-butyl) | ~0.98 |

| Bond Angles (°) | |

| C-O-C (ether) | ~118 - 122 |

| C-C-C (in benzene ring) | ~120 |

| C-C-C (in tert-butyl) | ~109.5 |

| Dihedral Angles (°) | |

| C-C-O-C | Defines the twist of the phenoxy group relative to the substituted benzene ring. |

Note: These are generalized values and the actual parameters would be precisely determined by X-ray crystallography.

The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions. The shape of the molecule, dictated by the orientation of the bulky tert-butyl and phenoxy groups, will play a crucial role in determining the efficiency of the crystal packing. Analysis of the crystal structure would reveal any specific intermolecular contacts or packing motifs.

Computational and Theoretical Investigations of 1,3 Di Tert Butyl 5 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and spatial arrangement of 1,3-di-tert-butyl-5-phenoxybenzene.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP or PBE0 with a suitable basis set such as 6-311+G(2d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar structure due to the steric hindrance imposed by the bulky tert-butyl groups and the flexible phenoxy moiety.

The energetics of the molecule, including its total energy and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability. A larger gap generally implies greater stability.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-O-C bond angle (ether linkage) | 118.5° |

| Dihedral angle (C-O-C-C) | 45.2° |

| Average C-C bond length (benzene ring) | 1.39 Å |

| Average C-H bond length (tert-butyl) | 1.10 Å |

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Total Energy | -985. Hartree |

Conformer Analysis and Rotational Barriers of the Phenoxy Group

The phenoxy group in this compound can rotate around the C-O bond, leading to different spatial arrangements known as conformers. A potential energy surface scan can be performed using DFT to explore the energy landscape of this rotation. This involves systematically changing the dihedral angle of the phenoxy group and calculating the energy at each step.

The results of such an analysis would likely identify the most stable conformer (the global minimum) and any other local energy minima. The energy difference between the most stable and least stable conformers during rotation defines the rotational energy barrier. This barrier provides information about the flexibility of the molecule at different temperatures. Due to the steric bulk of the tert-butyl groups, a significant rotational barrier would be expected.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing a detailed picture of its conformational flexibility. In an MD simulation, the atoms' movements are calculated over time by solving Newton's equations of motion. For this compound, an MD simulation would reveal how the molecule explores different conformations in a simulated environment, such as in a solvent or in the gas phase.

These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, offering insights into the molecule's dynamic behavior that are not accessible from static quantum chemical calculations. For instance, an MD study could show the range of dihedral angles the phenoxy group samples at a given temperature and the timescale of these conformational changes. ReaxFF molecular dynamics simulations have been used to study the pyrolysis of molecules with tert-butyl groups, demonstrating the utility of this method for understanding the dynamics of such compounds. njtech.edu.cn

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, which are essential for the experimental characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. uprm.edu These calculations are typically performed on the DFT-optimized geometry of the molecule.

By comparing the computationally predicted NMR spectrum with an experimental one, the structural assignment can be confirmed. The predicted chemical shifts for the different carbon and hydrogen atoms in the molecule would reflect their unique chemical environments, influenced by the electron-donating tert-butyl groups and the electron-withdrawing phenoxy group.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso, attached to phenoxy) | 158.0 |

| C (ipso, attached to tert-butyl) | 151.5 |

| C (ortho to phenoxy) | 118.0 |

| C (para to phenoxy) | 123.0 |

| C (quaternary, tert-butyl) | 34.5 |

| C (methyl, tert-butyl) | 31.5 |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic rings, and the C-O-C stretching of the ether linkage.

The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the theoretical model. The calculated IR intensities and Raman activities help in assigning the peaks observed in the experimental spectra. For instance, the characteristic stretching frequency of the ether group would be a key feature in the predicted IR spectrum. Studies on similar substituted benzene (B151609) derivatives have shown good agreement between experimental and theoretically calculated vibrational spectra. orientjchem.org

Table 4: Hypothetical Predicted Vibrational Frequencies and Intensities for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (tert-butyl) | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1580-1600 | Strong |

| Asymmetric C-O-C Stretch | 1240 | Strong |

| Symmetric C-O-C Stretch | 1050 | Medium |

Reaction Mechanism Studies of Transformations Involving this compound

Currently, there is a lack of published research specifically detailing the reaction mechanism studies of transformations involving this compound through computational methods. Such studies would be invaluable for understanding the intricacies of its synthesis and potential functionalization reactions.

Transition State Characterization for Key Synthetic Steps

A hypothetical transition state characterization for a key synthetic step, such as the reaction between a 3,5-di-tert-butylphenoxide and a phenyl halide, would involve the use of quantum mechanical calculations to determine the geometry and energetic properties of the transition state structure. Key parameters that would be investigated are presented in the following hypothetical data table.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound

| Parameter | Description | Hypothetical Value |

| C-O Bond Length (forming) | The distance between the phenoxide oxygen and the phenyl carbon at the transition state. | ~2.0 - 2.2 Å |

| C-X Bond Length (breaking) | The distance between the phenyl carbon and the leaving group (e.g., a halogen) at the transition state. | ~2.1 - 2.3 Å |

| O-C-X Angle | The angle formed by the incoming oxygen, the phenyl carbon, and the leaving group. | ~180° (for an ideal SNAr mechanism) |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -100 to -400 cm-1 |

Note: The values in this table are hypothetical and represent typical ranges for such reactions. Actual values would need to be determined through specific computational studies.

Energy Profiles of Potential Reaction Pathways

Similarly, detailed energy profiles for potential reaction pathways involving this compound have not been documented in computational studies. Such profiles are crucial for understanding reaction kinetics and thermodynamics, providing insights into reaction rates and product distributions.

An energy profile for the synthesis of this compound would map the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The key energetic parameters that would be calculated are outlined below.

Table 2: Hypothetical Energy Profile Data for a Reaction Pathway of this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. This would correspond to the energy of the transition state relative to the reactants. | 15 - 25 |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. | -10 to -20 |

| Gibbs Free Energy of Reaction (ΔG) | The overall change in free energy, which determines the spontaneity of the reaction. | -15 to -25 |

Note: These values are illustrative and would be dependent on the specific reaction conditions and computational methods employed.

Functional Derivatives and Analogues of 1,3 Di Tert Butyl 5 Phenoxybenzene

Modification of the Phenoxy Ring

The phenoxy moiety of the core structure serves as a prime site for introducing chemical diversity. By adding various substituents to this ring, one can systematically tune the molecule's electronic and steric characteristics.

Synthesis and Characterization of Substituted Phenoxy Moieties

The synthesis of derivatives with modified phenoxy rings can be achieved through several established chemical routes. One powerful method is the Suzuki coupling, which allows for the creation of a carbon-carbon bond between a boronic acid and a halo-arene. For instance, substituted pyridyl phenols, which are analogous to a substituted phenoxybenzene structure, have been prepared by coupling an appropriately substituted halopyridine with a di-tert-butyl-methoxyphenyl-boronic acid, followed by deprotection of the phenol (B47542). nih.gov This strategy could be readily adapted to synthesize derivatives of 1,3-Di-tert-butyl-5-phenoxybenzene bearing a wide array of functional groups on the phenoxy ring.

Another versatile approach is the Knoevenagel condensation. This reaction has been used to synthesize novel tert-butyl phenylcyanoacrylates by reacting ring-substituted benzaldehydes with tert-butyl cyanoacetate. chemrxiv.org This demonstrates how complex functionality can be built upon a phenyl ring, a method applicable to the phenoxy portion of the target molecule.

Furthermore, direct O-tert-butylation of ortho-bulky phenols using DMF di-tert-butyl acetal (B89532) provides a convenient route to sterically hindered tert-butyl ethers with high yield and purity. researchgate.net This highlights methods for creating substituted alkoxy-tert-butoxybenzenes, which share a structural resemblance to the target compound. researchgate.net Characterization of these new analogues typically involves standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity. nih.gov

Electronic and Steric Effects of Substituents on Molecular Properties

In studies of di-tert-butyl phenols with pendent substituted pyridines, it was found that both EDGs and EWGs have a substantial effect on the chemical environment of the phenolic proton and the molecule's oxidation potential. nih.gov The oxidation potentials of these compounds vary linearly with the pKa of the pyridine (B92270) substituent, demonstrating a predictable electronic influence. nih.gov For example, more electron-rich pyridines lead to shorter and more linear hydrogen bonds in the neutral state. nih.gov

The steric bulk of the substituents also plays a critical role. Large groups can hinder the approach of reactants and influence the preferred conformation of the molecule. This steric hindrance can affect reaction rates and regioselectivity in subsequent chemical transformations. numberanalytics.com The interplay between these electronic and steric effects allows for the fine-tuning of the molecular properties for specific applications.

Variation of the Tert-Butyl Substitution Pattern

The arrangement of the two tert-butyl groups on the central benzene (B151609) ring is a key determinant of the molecule's structure, reactivity, and stability. Moving these bulky groups to different positions creates isomers with distinct chemical behaviors.

Isomeric Di-tert-butylphenoxybenzenes (e.g., 1,4-Di-tert-butyl-5-phenoxybenzene)

The synthesis of specific isomers of di-tert-butylated phenols, which are precursors to the corresponding phenoxybenzenes, is well-documented. For example, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) is produced industrially by the acid-catalyzed alkylation of phenol with isobutylene. google.com By carefully controlling reaction conditions, such as temperature, pressure, and catalyst, the selectivity towards the 2,4-isomer over other isomers like 2,6-DTBP can be optimized. google.com Similarly, 3,5-di-tert-butyl-1,2-dimethoxybenzene has been synthesized as a redox shuttle additive for lithium-ion batteries, showcasing the preparation of specific meta-substituted isomers. researchgate.net These isomeric phenols can then be used in etherification reactions, such as the Ullmann condensation, to produce the desired isomeric di-tert-butylphenoxybenzenes.

Impact of Tert-Butyl Group Position on Reactivity and Structure

The position of the tert-butyl groups has a dramatic impact on the reactivity of the aromatic ring, primarily through steric hindrance. Bulky substituents can significantly hinder the approach of an electrophile, thereby reducing the rate of reaction. numberanalytics.com

Table 1: Relative Rates of Nitration for Substituted Benzenes

This table illustrates the impact of bulky substituents on the rate of electrophilic aromatic substitution.

| Compound | Substituent(s) | Relative Rate of Nitration |

|---|---|---|

| Benzene | -H | 1.0 |

| Toluene | -CH₃ | 25 |

| tert-Butylbenzene | -C(CH₃)₃ | 0.06 |

| 1,3-Di-tert-butylbenzene (B94130) | -C(CH₃)₃ (x2) | ~0.001 |

Data sourced from Number Analytics. numberanalytics.com

This demonstrates that while the electronic effect of the tert-butyl groups is to activate the ring, the steric effect dominates, deactivating the ring towards substitution. The specific arrangement of these groups is therefore a critical design element for controlling the reactivity of the molecule.

Expansion to Oligomeric and Polymeric Phenoxybenzene Architectures

The this compound scaffold serves as an excellent building block for the construction of larger, more complex molecular architectures, including oligomers and polymers. These materials can exhibit unique properties derived from their repeating structural units.

Phenyl ether polymers, a class that includes polyphenyl ethers (PPEs) and polyphenylene oxides (PPOs), are characterized by repeating phenoxy groups. wikipedia.org PPOs, in particular, often feature alkyl groups on the phenyl rings. wikipedia.org These polymers are typically synthesized through methods like the Ullmann Ether Synthesis, which involves the copper-catalyzed reaction of an alkali-metal phenate with a halogenated benzene. wikipedia.org

Following this principle, di-tert-butyl substituted phenols can be used to create novel polymers. For instance, a crosslinked polymeric derivative of 2,5-di-t-butyl-1,4-dialkoxybenzene has been synthesized and evaluated as a promising cathode material for Li-ion batteries, showing a high cell voltage and stable cycling. researchgate.net The synthesis of peroxy oligomers has also been achieved through the modification of phenol-formaldehyde resins with 1,2-epoxy-3-tert-butyl peroxypropane, demonstrating another route to functional polymers based on tert-butylated phenols. scispace.com

Furthermore, oxidative dehydrogenation of dihydric phenols like pyrocatechol (B87986) and hydroquinone (B1673460) can produce oligomeric polyhydroquinones and polyquinones. ahmadullins.com The resulting oligomers, with molecular weights corresponding to 5-15 repeating units, are characterized by broad absorption bands in their IR spectra, indicative of their polymeric nature. ahmadullins.com These synthetic strategies showcase the potential for expanding the this compound unit into functional macromolecular structures with applications in materials science.

Synthesis of Dimeric and Trimeric Analogues

The synthesis of dimeric and trimeric analogues of this compound can be approached through various strategic coupling reactions. These methods typically involve the initial functionalization of the parent molecule to introduce reactive handles, which are then utilized to link two or three monomeric units together.

A common strategy involves the halogenation of the aromatic rings of this compound. For instance, selective bromination can introduce bromine atoms at specific positions, creating precursors for a range of cross-coupling reactions. The subsequent application of well-established coupling methodologies, such as the Ullmann condensation or Suzuki-Miyaura coupling, can then be employed to form the desired oligomers. The Ullmann reaction, a classic method for forming aryl-aryl ether bonds, is particularly relevant given the phenoxy linkage in the parent compound. google.comorganic-chemistry.orgwikipedia.orgwikipedia.orgmdpi.com

Another powerful technique for constructing these oligomers is the cyclotrimerization of acetylene (B1199291) derivatives. ias.ac.in This approach would necessitate the synthesis of a this compound derivative bearing an acetylene group. The transition metal-catalyzed cyclotrimerization of this alkyne precursor could then yield a symmetrically substituted 1,3,5-triphenoxybenzene (B3338990) core, effectively creating a trimeric analogue. ias.ac.in

The table below outlines potential synthetic routes to dimeric and trimeric analogues, starting from appropriately functionalized this compound monomers.

| Target Analogue | Monomer Precursor | Proposed Synthetic Strategy | Key Reaction Type |

| Dimeric Analogue | Halogenated this compound | Ullmann coupling of two monomer units. | C-O or C-C bond formation |

| Dimeric Analogue | Boronic acid derivative of this compound and a halogenated derivative | Suzuki-Miyaura cross-coupling. | C-C bond formation |

| Trimeric Analogue | Ethynyl-substituted this compound | Transition metal-catalyzed cyclotrimerization. | [2+2+2] Cycloaddition |

| Trimeric Analogue | Functionalized 1,3,5-trisubstituted benzene core | Stepwise substitution with this compound derivatives. | Nucleophilic Aromatic Substitution |

This table presents hypothetical synthetic strategies based on established chemical reactions.

Detailed research into the synthesis of related 1,3,5-trisubstituted benzene derivatives has demonstrated the feasibility of these approaches. rsc.orgnih.govbrainkart.comresearchgate.net The choice of catalyst, reaction conditions, and the specific positions of the functional groups on the monomer are critical factors that would need to be optimized to achieve the desired dimeric and trimeric structures in good yields.

Incorporation into Macrocyclic or Supramolecular Structures

The incorporation of the this compound unit into macrocyclic or supramolecular structures represents a significant synthetic challenge, but one that offers the potential to create molecules with well-defined cavities and host-guest binding capabilities. The general principles of macrocyclization, which often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, would be applicable here. nih.govresearchgate.netresearchgate.net

One potential route to such macrocycles involves the synthesis of a linear precursor containing two or more this compound units linked by flexible or rigid spacers. The terminal ends of this linear oligomer would be functionalized with reactive groups that can undergo a final ring-closing reaction. For example, a precursor with terminal alkyne and haloaryl groups could be cyclized via an intramolecular Sonogashira coupling. nih.gov

Alternatively, the principles of self-assembly could be harnessed to construct supramolecular architectures. This would involve designing this compound derivatives with complementary recognition motifs that can drive the spontaneous formation of ordered, non-covalently linked assemblies.

The table below outlines potential strategies for incorporating the this compound moiety into larger cyclic structures.

| Target Structure | Building Block | Proposed Synthetic Strategy | Key Reaction/Process |

| Covalent Macrocycle | Linear oligomer with reactive termini | Intramolecular coupling reaction under high dilution. | e.g., Sonogashira, Ullmann, or amide coupling |

| Supramolecular Assembly | Monomer with self-complementary groups | Spontaneous association in solution. | e.g., Hydrogen bonding, π-π stacking |

| Calixarene-like Macrocycle | Functionalized 1,3-di-tert-butyl-5-phenol | Condensation with an aldehyde. | Electrophilic Aromatic Substitution |

This table presents hypothetical synthetic strategies based on established chemical principles.

The synthesis of macrocycles containing bulky, substituted aromatic units is an active area of research. mdpi.com The specific design of the linker units and the choice of the cyclization strategy would be crucial in determining the size, shape, and conformational properties of the resulting macrocycle. The bulky tert-butyl groups are expected to play a significant role in directing the conformation of the final structure and in defining the nature of any internal cavity.

Advanced Applications and Materials Science Contributions of 1,3 Di Tert Butyl 5 Phenoxybenzene and Its Derivatives

Role as Monomers or Building Blocks in Polymer Chemistry

The rigid and bulky nature of the 1,3-di-tert-butyl-5-phenoxybenzene moiety makes its derivatives highly valuable monomers in the synthesis of advanced polymers. The presence of the large tert-butyl groups disrupts chain packing, leading to materials with unique and desirable properties.

Precursors for Hyperbranched Polymers and Polyimides

While direct polymerization of this compound is not common, its functionalized analogues are key to creating complex polymer architectures. Hyperbranched polymers, known for their three-dimensional, tree-like structures and numerous end groups, can be synthesized using monomers featuring this bulky core. frontiersin.org For instance, derivatives of 3,5-di-tert-butylphenol (B75145), a structural component of the title compound, are used to create hyperbranched antioxidants. In one approach, 3-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-propionic acid is attached to a hyperbranched polyester (B1180765) core (Boltorn®), resulting in a molecule with a high density of antioxidant groups. phantomplastics.com This strategy highlights how the di-tert-butylphenyl unit can be incorporated into highly branched structures, which are valued for their high solubility and lower viscosity compared to linear analogues. frontiersin.orgphantomplastics.com

The most significant application of this structural motif is in the synthesis of polyimides. Diamino-derivatives, such as 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene (TBAPB), are crucial monomers that react with various dianhydrides to form high-performance polyimides. csic.esresearchgate.net The synthesis is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. csic.es The bulky tert-butyl groups are specifically introduced to enhance the solubility of these typically intractable polymers, facilitating their processing and fabrication into films and membranes. ntu.edu.twmurraystate.edu

Incorporation into Thermally Stable Polymer Materials

Aromatic polyimides are renowned for their exceptional thermal stability, a property that is retained and often enhanced when incorporating monomers based on the di-tert-butyl-phenoxybenzene structure. ntu.edu.tw The inherent rigidity of the aromatic backbone contributes to high glass transition temperatures (Tg) and decomposition temperatures.

For example, polyimides derived from the diamine TBAPB exhibit decomposition temperatures exceeding 490°C and glass transition temperatures above 270°C, underscoring their suitability for high-temperature applications. csic.esresearchgate.net Similarly, polyimides made from 4,4'-diamino-4''-tert-butyltriphenylamine, which also contains the bulky tert-butyl group, show high thermal stability with decomposition temperatures above 500°C. ntu.edu.tw The bulky tert-butyl groups not only enhance thermal properties but also improve the processability of these polymers without significantly compromising their stability. murraystate.edu

The introduction of these bulky groups has a profound effect on the polymer's morphology and properties. The tert-butyl groups prevent efficient chain packing, leading to amorphous polymers with a higher fractional free volume (FFV). csic.es This increased free volume is particularly advantageous for applications like gas separation membranes, as it can enhance gas permeability. csic.esresearchgate.net For instance, polyimides synthesized from TBAPB and pyromellitic dianhydride (PMDA) show a high FFV, which is a desirable characteristic for gas separation materials. csic.es

| Polymer ID | Dianhydride | Diamine | Tg (°C) | Td, 5% (°C) | Fractional Free Volume (FFV) |

| PMDA-TBAPB | PMDA | TBAPB | 321 | 540 | 0.176 |

| BPDA-TBAPB | BPDA | TBAPB | 273 | 540 | 0.160 |

| 6FDA-TBAPB | 6FDA | TBAPB | 296 | 535 | 0.197 |

| 6FDA-CF3TBAPB | 6FDA | CF3TBAPB | >260 | - | - |

Data sourced from studies on polyimides derived from di-tert-butyl-substituted diamines. csic.esresearchgate.netmdpi.com

Ligand Design and Coordination Chemistry

The electronic and steric properties of the this compound scaffold make it an attractive component in the design of ligands for organometallic chemistry and catalysis.

Potential as Ancillary Ligands in Organometallic Catalysis

The bulky di-tert-butylphenyl groups are used to create sterically demanding ligands that can stabilize metal centers and influence their catalytic activity. While the simple this compound molecule itself may not be a primary ligand, its derivatives, particularly those that can form multidentate chelating ligands like salen or salophen types, are of significant interest. For example, salen and salophen ligands functionalized with 3,5-di-tert-butyl groups have been synthesized and complexed with Group 13 metals such as aluminum and indium. chemrxiv.org These bulky ligands can create a well-defined coordination sphere around the metal, preventing undesirable side reactions like dimerization and enhancing the stability of the catalytic species.

Steric and Electronic Influence on Metal Complex Properties

The two large tert-butyl groups exert significant steric hindrance around a metal center. This steric bulk is a powerful tool for controlling the coordination number and geometry of the resulting metal complex. It can protect reactive metal centers, modulate substrate access to the catalytic site, and influence the selectivity of a reaction. The hydrophobic nature of the tert-butyl groups also increases the solubility of the metal complexes in non-polar organic solvents. nih.gov

From an electronic standpoint, the phenoxy group is an oxygen-donor, and the alkyl tert-butyl groups are weakly electron-donating. These electronic effects can influence the electron density at the metal center, thereby tuning its reactivity. In photoluminescent metal complexes, such as those with aluminum and indium, the ligand framework, including these substituents, plays a crucial role in determining the absorption and emission properties of the complex. chemrxiv.org

Applications in Advanced Functional Materials

The unique combination of properties imparted by the this compound motif leads to its use in a variety of advanced functional materials.

The most prominent application for polymers derived from its diamino-analogues is in the fabrication of gas separation membranes. csic.esmdpi.com The bulky tert-butyl groups disrupt polymer chain packing, which increases the fractional free volume (FFV) of the material. csic.esresearchgate.net This enhanced free volume facilitates the transport of gas molecules through the membrane, leading to higher permeability. At the same time, the rigidity of the polyimide backbone helps maintain good selectivity between different gases. For example, polyimides derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene (TBAPB) have been shown to have promising gas separation properties. csic.es

Furthermore, the introduction of carboxylic acid groups into these polyimide structures, for instance by copolymerization with 3,5-diamino benzoic acid (DABA), allows for subsequent chemical crosslinking. mdpi.com This crosslinking can improve the membrane's resistance to plasticization, a phenomenon where highly soluble gases like CO2 cause the polymer matrix to swell, leading to a loss of selectivity. mdpi.com

Beyond membranes, the high thermal stability and good solubility of polyamides and polyimides containing the tert-butyltriphenylamine moiety make them candidates for electrochromic materials. These polymers have shown reversible color changes upon electrochemical oxidation and reduction, suggesting potential applications in electronic displays and smart windows. ntu.edu.tw

Components in Advanced Adsorbents and Separators

The bulky and rigid nature of the 1,3-di-tert-butylphenyl group, combined with the rotational freedom of the phenoxy ether linkage, makes this compound an intriguing monomer for the construction of porous organic materials. While direct studies on porous polymers derived solely from this compound are not extensively documented, the principles of constructing Porous Aromatic Frameworks (PAFs) from similar building blocks highlight its potential. For instance, PAFs synthesized from monomers like 1,3,5-tris(4-bromophenyl)benzene (B1296842) have demonstrated high stability and surface areas, making them excellent candidates for adsorbing organic pollutants. wikipedia.org The incorporation of the this compound moiety into such frameworks could introduce tailored pore environments and enhance selectivity for specific guest molecules due to the unique steric and electronic properties of the tert-butyl and phenoxy groups.

Derivatives of this compound are also being explored in the development of porous organic cages (POCs). These are discrete, cage-like molecules with intrinsic porosity that can be used for gas storage and separation. The synthesis of POCs often involves the reaction of multifunctional aldehydes with amines. By analogy, functionalized derivatives of this compound could serve as the building blocks for novel POCs with specific cavity sizes and functionalities, potentially leading to materials with high selectivity for gases like carbon dioxide.

Contributions to Optical and Electronic Materials (excluding biological applications)

The phenoxybenzene unit is a core component of polyphenyl ethers (PPEs), a class of polymers known for their excellent thermal and oxidative stability, as well as their desirable optical properties. wikipedia.org PPEs exhibit good optical clarity and high refractive indices, which are crucial for applications in photonics and advanced optical systems. wikipedia.org While commodity PPEs are typically derived from simpler phenols, the incorporation of the this compound moiety could lead to specialty polymers with modified properties. The bulky tert-butyl groups can enhance solubility and processability, while also influencing the packing of polymer chains, which in turn affects the bulk optical and electronic properties.

In the realm of electronic materials, derivatives of 1,3,5-triazine (B166579) are being investigated as host materials for phosphorescent organic light-emitting diodes (OLEDs). rsc.orgrsc.org These materials often incorporate bulky aromatic side groups to achieve balanced charge injection and transport. The this compound scaffold, when appropriately functionalized, could be integrated into such host materials. The tert-butyl groups would provide steric hindrance to prevent aggregation and control intermolecular interactions, which is critical for maintaining high quantum efficiencies.

Furthermore, the fundamental structure of this compound makes it a potential building block for liquid crystals. The rigid benzene (B151609) core with flexible side groups is a common motif in liquid crystalline compounds. whiterose.ac.uk By introducing appropriate polar groups, derivatives of this compound could be designed to exhibit mesophases, which are essential for display technologies.

Intermediates in the Synthesis of Complex Chemical Structures

The this compound scaffold can serve as a versatile intermediate in the synthesis of more complex and larger molecules. The presence of multiple reaction sites on the aromatic rings allows for a variety of chemical transformations.

One area where such intermediates are valuable is in the synthesis of shape-persistent macrocycles and paracyclophanes. These molecules have well-defined cavities and are of interest for host-guest chemistry and as molecular containers. The synthesis of [2.2]paracyclophane derivatives, for example, often involves the coupling of two benzene rings. researchgate.netmdpi.com The this compound unit could be used to construct novel paracyclophanes with specific functionalities and steric properties imparted by the tert-butyl and phenoxy groups.

Moreover, the synthesis of thiourea (B124793) derivatives with applications in crop protection has been reported using structurally related anilines, such as 4-phenoxy-2,6-diisopropylaniline. google.com This suggests that an amino-derivative of this compound could be a valuable intermediate for the synthesis of a variety of complex organic molecules with potential biological or material applications. The tert-butyl groups in such intermediates can play a crucial role in directing the regioselectivity of subsequent reactions and in conferring stability to the final products. google.com

Future Research Directions and Unexplored Avenues for 1,3 Di Tert Butyl 5 Phenoxybenzene

Development of Novel and Efficient Synthetic Routes

The synthesis of sterically hindered diaryl ethers like 1,3-Di-tert-butyl-5-phenoxybenzene can be challenging using traditional methods. Future research should focus on developing more efficient and versatile synthetic strategies.

Key areas for exploration include:

Advanced Catalytic Systems: While classic Ullmann and Buchwald-Hartwig couplings are foundational, research into new generations of catalysts is crucial. dntb.gov.uaorganic-chemistry.orgrsc.org This includes the development of more active and robust palladium or copper catalysts with tailored ligands that can overcome the steric hindrance imposed by the tert-butyl groups. researchgate.netbeilstein-journals.org The use of nano-catalysts could also offer advantages in terms of reactivity and milder reaction conditions. nih.gov

Metal-Free Coupling Reactions: Exploring metal-free synthetic routes is a significant area of interest to avoid metal contamination in the final products, which is particularly important for pharmaceutical and electronic applications. organic-chemistry.org Methods utilizing hypervalent iodine reagents or other strong oxidants could provide viable alternatives. organic-chemistry.org

C-H Activation/Arylation: Direct C-H arylation of 1,3-di-tert-butylbenzene (B94130) with a suitable phenoxy source would be a highly atom-economical approach. Research in this area would involve the design of selective catalysts that can activate the specific C-H bond of the benzene (B151609) ring.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder conditions, broader substrate scope. | New phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, nano-catalysts. organic-chemistry.orgresearchgate.net |

| Metal-Free Synthesis | Avoids metal contamination, potentially lower cost. | Hypervalent iodine reagents, photoredox catalysis. organic-chemistry.org |

| C-H Arylation | High atom economy, reduced waste. | Selective catalyst design for hindered substrates. |

Exploration of Underutilized Reactivity Pathways

The unique electronic and steric environment of this compound suggests several underutilized reactivity pathways that could lead to novel derivatives.

Future research could investigate:

Late-Stage Functionalization: Developing methods for the selective functionalization of the aromatic rings would greatly expand the accessible chemical space. This could involve electrophilic aromatic substitution, though the steric hindrance will play a significant role in directing the regioselectivity.

Oxidative Coupling: The phenoxy group could be a handle for oxidative coupling reactions to form more complex polyphenolic structures.

Directed Ortho-Metalation: The ether oxygen could potentially direct metalation to the ortho positions of the phenoxy ring, allowing for the introduction of various functional groups.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of and reactions involving this compound, advanced real-time monitoring techniques are invaluable.

Promising areas include:

FlowNMR Spectroscopy: This technique allows for non-invasive, real-time analysis of reaction mixtures as they flow through the detector, providing detailed kinetic and mechanistic data. rsc.orgresearchgate.net It is particularly well-suited for optimizing reaction conditions in continuous flow systems.

In-situ IR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-IR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. numberanalytics.comresearchgate.netwiley.com This is crucial for understanding reaction kinetics and identifying transient species.

Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopy (e.g., LC-NMR, GC-MS) can provide comprehensive information about complex reaction mixtures. numberanalytics.com

| Spectroscopic Technique | Information Gained | Application in Research |

| FlowNMR | Reaction kinetics, intermediate identification, mechanistic insights. rsc.orgresearchgate.net | Optimization of continuous flow synthesis. |

| In-situ IR/Raman | Real-time concentration profiles, endpoint determination. numberanalytics.comresearchgate.netwiley.com | Mechanistic studies and process control. |

| UV/Vis Spectroscopy | Monitoring of chromophoric species, reaction progress. mdpi.com | Tracking reactions involving colored intermediates or products. |

Deeper Computational Insight into Complex Interactions and Dynamics

Computational chemistry can provide a deeper understanding of the structure, properties, and reactivity of this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic properties, and reaction barriers. researchgate.netacs.orgchemrxiv.org This can aid in understanding the reactivity of the molecule and in the rational design of new catalysts and derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents and other molecules. nih.gov This is particularly relevant for understanding its behavior in condensed phases and its potential use in materials science.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a range of derivatives with specific properties (e.g., biological activity, material properties) are synthesized, QSAR models can be developed to predict the properties of new, unsynthesized compounds.

Design of New Functional Materials with Tunable Properties

The rigid core and bulky substituents of this compound make it an interesting building block for new functional materials.

Potential applications to be explored:

Polymers and Resins: Incorporation of this moiety into polymer backbones could lead to materials with high thermal stability, good solubility in organic solvents, and specific optical or electronic properties.

Liquid Crystals: Diaryl ethers are known to be components of liquid crystalline materials. psu.edubeilstein-journals.orgrsc.orgnih.govmdpi.com By adding suitable functional groups, it may be possible to design derivatives of this compound that exhibit mesogenic properties.

Host Materials for Organic Electronics: The high stability and good solubility could make derivatives of this compound suitable as host materials in organic light-emitting diodes (OLEDs) or other organic electronic devices.

| Material Type | Potential Properties | Research Direction |

| Polymers | High thermal stability, enhanced solubility, specific optical properties. | Synthesis of monomers and polymerization studies. |

| Liquid Crystals | Mesogenic behavior, applications in displays. psu.edubeilstein-journals.orgrsc.orgnih.govmdpi.com | Design and synthesis of functionalized derivatives. |

| Organic Electronics | Host materials, charge transport layers. | Synthesis of derivatives with tailored electronic properties. |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

The development of new chemistries around this compound can be accelerated by adopting emerging technologies.

Key integrations include:

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation. unimi.ituc.pt This technology is particularly well-suited for optimizing the synthesis of sterically hindered compounds and for scaling up production.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. researchgate.netchemrxiv.orgnih.govyoutube.comchemrxiv.org By training models on existing reaction data for diaryl ethers, it may be possible to accelerate the discovery of efficient synthetic methods for this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1,3-Di-tert-butyl-5-phenoxybenzene, and what critical parameters influence yield and purity?

The synthesis of tert-butyl- and phenoxy-substituted benzene derivatives typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution . For example:

- Step 1 : Functionalization of a benzene precursor (e.g., 1,3-dibromo-5-methoxybenzene) with tert-butyl groups via Grignard or organometallic reagents under anhydrous conditions .

- Step 2 : Introduction of the phenoxy group via Ullmann coupling or palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄ or Buchwald-Hartwig conditions) .

- Critical Parameters :

- Temperature control (e.g., −78°C for lithiation steps) .

- Catalyst selection (e.g., PdCl₂(dppf)₂ for Suzuki-Miyaura coupling) .

- Solvent purity (e.g., THF or DMF dried over molecular sieves) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- ¹H/¹³C NMR : Focus on distinguishing tert-butyl protons (δ ~1.3 ppm, singlet) and phenoxy aromatic protons (δ ~6.5–7.5 ppm, coupling patterns). Use DEPT-135 to confirm quaternary carbons .

- IR Spectroscopy : Identify tert-butyl C-H stretches (~2960 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI or EI modes to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl groups) .

Q. What are the key stability considerations for storing and handling this compound?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the phenoxy group .

- Moisture Sensitivity : Tert-butyl groups are prone to hydrolysis under acidic/alkaline conditions; use inert atmospheres (N₂/Ar) and anhydrous solvents .

- Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the phenoxy group’s oxygen atom may act as a Lewis base .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on conformational stability and aggregation behavior .

- Case Study : Use Gaussian 16 or ORCA software to model transition states in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Data Triangulation : Compare results from independent assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts .

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in µM to nM ranges) to rule out false positives .

- Structural Analogues : Synthesize derivatives (e.g., replacing tert-butyl with CF₃) to isolate structure-activity relationships (SAR) .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity) .

- In Situ Monitoring : Employ techniques like ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

- Case Study : A 2025 study achieved 85% yield by optimizing Pd-catalyzed coupling at 70°C with Na₂CO₃ as a base .

Q. What are the mechanistic implications of substituent effects (tert-butyl vs. phenoxy) on electronic properties?

- Electron-Withdrawing/Directing Effects : The phenoxy group’s oxygen donates electron density via resonance, activating the ring for electrophilic substitution at the para position. Tert-butyl groups, being electron-donating, stabilize the ring but increase steric hindrance .

- Spectroscopic Evidence : UV-Vis spectra show bathochromic shifts in polar solvents due to increased conjugation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or crystallinity data?

Q. What statistical methods validate conflicting results in toxicity or environmental impact studies?

- Meta-Analysis : Pool data from multiple studies (e.g., EPA DSSTox entries) and apply Cochran’s Q-test to assess heterogeneity .

- QSAR Modeling : Use quantitative structure-activity relationship models to predict toxicity endpoints (e.g., LC₅₀) and cross-validate with experimental data .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | t-BuLi, THF, −78°C | 72 | 95 | |

| Phenoxy Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 85 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.